tert-butyl N-[2-(aminomethyl)-3-hydroxypropyl]carbamate
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Overview
Description
Tert-butyl N-[2-(aminomethyl)-3-hydroxypropyl]carbamate: is a chemical compound belonging to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)-3-hydroxypropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-1-propanol. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[2-(aminomethyl)-3-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tert-butyl N-[2-(aminomethyl)-3-oxopropyl]carbamate.
Reduction: The carbonyl group can be reduced to form a hydroxyl group, leading to the formation of this compound.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of tert-butyl N-[2-(aminomethyl)-3-oxopropyl]carbamate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Tert-butyl N-[2-(aminomethyl)-3-hydroxypropyl]carbamate is used as a protecting group for amines in organic synthesis. It can be easily removed under mild acidic conditions, making it a valuable tool in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used as a reagent for the modification of peptides and proteins. It can be used to protect amino groups during peptide synthesis and subsequently removed to reveal the free amine.
Medicine: . Its ability to act as a protecting group makes it useful in the synthesis of drug molecules that require specific functional groups to be masked during the synthesis process.
Industry: In the chemical industry, this compound is used in the production of various intermediates and final products. Its versatility and ease of handling make it a valuable compound in industrial applications.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(aminomethyl)-3-hydroxypropyl]carbamate exerts its effects involves the protection of the amino group. The tert-butyl group acts as a steric hindrance, preventing unwanted reactions at the amino group during chemical synthesis. The hydroxyl group can also participate in hydrogen bonding, which can influence the reactivity of the compound.
Molecular Targets and Pathways Involved: The primary molecular target of this compound is the amino group, which is protected by the tert-butyl group. The pathways involved in its use include peptide synthesis and the modification of proteins and peptides.
Comparison with Similar Compounds
Tert-butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the hydroxyl group.
Tert-butyl N-(2-aminomethylcyclopentyl)carbamate: Similar in structure but has a cyclopentyl ring instead of a propyl chain.
Uniqueness: Tert-butyl N-[2-(aminomethyl)-3-hydroxypropyl]carbamate is unique due to the presence of both the hydroxyl and amino groups, which allows for a wider range of chemical reactions and applications compared to similar compounds.
Properties
CAS No. |
1894892-37-5 |
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Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
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